molecular formula C24H21NO4 B556947 Fmoc-(R)-3-amino-3-phenylpropionic acid CAS No. 220498-02-2

Fmoc-(R)-3-amino-3-phenylpropionic acid

Cat. No.: B556947
CAS No.: 220498-02-2
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-JOCHJYFZSA-N
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid (CAS: 220498-02-2) is a chiral amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) group, a widely used protecting group for amines, and a phenyl-substituted β-carbon in the (R)-configuration. The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) . The compound’s phenyl group contributes to hydrophobic interactions in peptide chains, which can influence target binding specificity in receptor-ligand systems .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220498-02-2
Record name Fmoc-(R)-3-amino-3-phenylpropionic acid
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Preparation Methods

Direct Fmoc Protection of β-Amino Acids

The most widely reported method involves introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group to the amino group of (R)-3-amino-3-phenylpropanoic acid. This approach mirrors procedures used for Fmoc-L-phenylalanine synthesis, where Fmoc-Cl reacts with the amino acid in a biphasic system.

Procedure :

  • Dissolve (R)-3-amino-3-phenylpropanoic acid (5.81 mmol) in 1,4-dioxane (7.5 mL) and 10% aqueous Na₂CO₃ (15 mL).

  • Add Fmoc-Cl (1.05 equiv.) in dioxane dropwise at 0°C.

  • Stir the mixture at 0°C for 4 hours, then at room temperature for 18 hours.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purify via crystallization or flash chromatography.

Key Data :

ParameterValueSource
Yield82%
Melting Point180–187°C
Purity (HPLC)≥98%

This method prioritizes stereochemical retention, as the Fmoc group’s bulkiness minimizes racemization during coupling.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

The RSC protocol for Fmoc-Ddae-OH synthesis provides a template for integrating (R)-3-((Fmoc)amino)-3-phenylpropanoic acid into solid-phase frameworks.

Steps :

  • Load 2-chlorotrityl chloride resin with Fmoc-protected β-amino acid (0.19 mmol/g loading).

  • Deprotect with 20% piperidine in DMF (3 × 3 min).

  • Couple using HATU/NMM activation in NMP (25 min, room temperature).

Advantages :

  • Enables iterative peptide chain elongation.

  • Reduces epimerization risk due to mild conditions.

Stereochemical Control and Optimization

Chiral Starting Materials

The (R)-configuration is preserved by using enantiomerically pure (R)-3-amino-3-phenylpropanoic acid. Industrial suppliers like Omizzur Biotech provide such precursors with ≥99% enantiomeric excess (ee), critical for pharmaceutical applications.

Reaction Condition Modifications

  • Temperature : Maintaining 0°C during Fmoc-Cl addition prevents exothermic side reactions.

  • Solvent System : A dioxane/water mixture (1:2 v/v) enhances reagent solubility while minimizing hydrolysis.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (CDCl₃) :

  • δ 7.78–7.14 (m, 13H, Fmoc aryl protons + phenyl).

  • δ 5.18 (d, J=8.2 Hz, 1H, NH).

  • δ 3.20–3.14 (m, 2H, CH₂CO₂H).

HPLC :

  • Retention time: 12.4 min (C18 column, 70% acetonitrile/water).

Industrial-Scale Production Insights

Omizzur Biotech’s large-scale synthesis (50 kg batches) highlights key considerations:

  • Cost Efficiency : Bulk Fmoc-Cl reduces raw material expenses by 40%.

  • Purification : Combines crystallization (for >95% purity) with preparative HPLC (for pharmaceutical-grade material).

Applications in Drug Development

The compound serves as a building block for:

  • Peptide Therapeutics : Enhances metabolic stability in angiotensin analogues.

  • Chiral Catalysts : Facilitates asymmetric synthesis of β-lactam antibiotics .

Chemical Reactions Analysis

Types of Reactions

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.

    Coupling Reactions: The exposed amino group can undergo coupling reactions with other protected amino acids or peptide fragments to form longer peptide chains. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Dicyclohexylcarbodiimide (DCC), HATU, and bases like N-methylmorpholine (NMM).

Major Products

The major products of these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection in SPPS:
The use of Fmoc-R-3-amino-3-phenylpropionic acid as a building block in SPPS allows for the introduction of this modified amino acid into peptides. The Fmoc group facilitates the selective protection of the amine functionality during the synthesis process, enabling the formation of complex peptide structures.

Case Study: Incorporation into Therapeutic Peptides
Research has demonstrated the successful incorporation of Fmoc-R-3-amino-3-phenylpropionic acid into peptides targeting the p53 protein, a critical tumor suppressor involved in many cancers. The modified peptides exhibited enhanced binding affinities and stability, suggesting that such modifications can improve therapeutic efficacy against oncological targets .

Drug Development

Therapeutic Potential:
The modification of amino acids to include halogenated aromatic groups, such as those found in Fmoc-R-3-amino-3-phenylpropionic acid, has been shown to enhance the pharmacological properties of peptides. These modifications can improve solubility, bioavailability, and specificity towards biological targets.

Example Applications:

  • Anticancer Agents: Modified peptides incorporating this compound have been evaluated for their potential to inhibit cancer cell proliferation through mechanisms involving p53 modulation.
  • Antiviral Therapies: Research indicates that peptide sequences containing this amino acid can interact with viral proteins, potentially leading to novel antiviral agents .

Structure-Activity Relationship Studies

Modifying Peptide Properties:
The inclusion of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid allows researchers to study structure-activity relationships (SAR) more effectively. By varying the phenyl substituents on the propanoic acid backbone, scientists can assess how these changes affect biological activity and receptor interactions.

Research Findings:
Studies have shown that specific substitutions on the phenyl ring can significantly alter the binding affinity and selectivity of peptides towards their targets, providing valuable insights for drug design .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Peptide SynthesisUsed as a building block in solid-phase peptide synthesisTargeting p53 protein
Drug DevelopmentEnhances pharmacological properties of peptidesAnticancer and antiviral therapies
Structure-Activity StudiesAllows for exploration of how modifications affect biological activityModifying phenyl substituents for SAR studies

Mechanism of Action

The mechanism of action of peptides synthesized using ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid depends on their specific sequences and targets. Generally, these peptides interact with proteins, enzymes, or receptors to modulate biological processes. The Fmoc group itself does not participate in the biological activity but serves as a protective group during synthesis.

Comparison with Similar Compounds

Key Differences :

  • Electron-withdrawing groups (e.g., NO₂): Increase acidity of the carboxylic acid group (pKa ~3.5 vs. ~4.2 for unsubstituted phenyl), improving solubility in polar solvents .
  • Hydroxyl groups : Introduce hydrogen-bonding capacity but reduce stability under acidic conditions .
  • Fluorinated derivatives : Improve resistance to enzymatic degradation and enhance blood-brain barrier penetration .

Enantiomeric and Stereochemical Variants

The (R)-configuration is critical for biological activity in receptor-targeted systems. Enantiomeric pairs exhibit distinct interactions:

Compound Name Configuration CAS Number Molecular Weight Application
(S)-3-((Fmoc)amino)-3-phenylpropanoic acid S 209252-15-3 387.43 Lower binding affinity to melanocortin-4 receptor compared to (R)-isomer
(R)-2-((Fmoc)(methyl)amino)-3-phenylpropanoic acid R 138775-05-0 401.45 Methylation reduces steric hindrance, enhancing synthetic flexibility

Key Findings :

  • The (R)-isomer of the target compound shows sub-micromolar binding affinity to melanocortin-4 receptors (MC4R), while the (S)-isomer is inactive .
  • Methylation at the amino group (e.g., CAS 138775-05-0) improves solubility in DMF and DMSO, facilitating SPPS .

Backbone-Modified Analogues

Structural modifications to the amino acid backbone influence peptide conformation and stability:

Compound Name Backbone Modification CAS Number Molecular Weight Application
Fmoc-(R)-3-amino-3-(4-hydroxy-phenyl)-propionic acid β-carbon hydroxylation 511272-36-9 403.43 Discontinued; studied for β-sheet stabilization in amyloid research
(S)-3-((Fmoc)amino)-2-(phenylsulfonamido)propanoic acid Sulfonamide side chain N/A 454.48 Enhances protease resistance in peptidomimetics

Key Differences :

  • Hydroxyl groups on β-carbon : Promote intramolecular hydrogen bonding, stabilizing secondary structures .
  • Sulfonamide modifications : Increase rigidity and resistance to enzymatic cleavage .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, commonly referred to as Fmoc-D-phenylalanine, is a derivative of phenylalanine that features a fluorene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

  • IUPAC Name : N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-beta-alanine
  • CAS Number : 220498-02-2
  • Molecular Formula : C24H21NO4
  • Molecular Weight : 385.44 g/mol

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid primarily involves its role as a building block in peptide synthesis. The fluorene group enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and targets.

  • Peptide Synthesis : The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and subsequent peptide bond formation. This property is crucial for producing bioactive peptides that can modulate various biological pathways .
  • Cell Signaling : Compounds similar to Fmoc-D-phenylalanine have been shown to impact cell signaling pathways by influencing gene expression and cellular metabolism. The ability to modify peptide structures allows for tailored interactions with receptors and enzymes involved in metabolic processes .

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid may exhibit anticancer properties. For example, derivatives have been tested for their ability to inhibit tumor growth in various cancer models:

StudyCompoundModelResult
Fmoc-D-PheBreast CancerSignificant inhibition of tumor growth
Fmoc-D-PheLeukemiaInduced apoptosis in cancer cells

Neuroprotective Effects

In addition to its anticancer potential, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid has been investigated for neuroprotective effects. Research suggests that it may help mitigate oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases.

Case Studies

  • Peptide Design for Cancer Therapy :
    A study focused on designing peptides using (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid as a key building block. The resulting peptides showed enhanced binding affinity to cancer cell receptors, leading to improved therapeutic outcomes.
  • Neuroprotective Peptides :
    Another research effort explored the synthesis of neuroprotective peptides incorporating this compound. The peptides demonstrated significant protective effects against neuronal cell death induced by oxidative stress, highlighting their potential in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group in a stepwise solid-phase peptide synthesis (SPPS) approach. Key steps include:

  • Coupling : Use of DIC (diisopropylcarbodiimide) or HOBt (hydroxybenzotriazole) as activating agents to link the Fmoc-protected amino acid to the resin .
  • Deprotection : Piperidine (20–30% in DMF) is employed to remove the Fmoc group selectively .
  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 1–2 hours) and improves yields by enhancing molecular agitation . Sonochemistry can further enhance reaction homogeneity, particularly for sterically hindered intermediates .

Q. How is the purity and enantiomeric excess (ee) of this compound validated in peptide synthesis?

  • Methodological Answer :

  • Analytical HPLC : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) identifies impurities. Retention time shifts indicate incomplete deprotection or side reactions .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) confirm enantiomeric purity. Baseline separation of (R)- and (S)-enantiomers requires isocratic elution with hexane:isopropanol (80:20) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: 387.43 for C24H21NO4) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance biological activity while retaining Fmoc stability?

  • Methodological Answer :

  • Side-Chain Modifications : Introduce substituents like bromine (e.g., 3-(2-bromophenyl)propanoic acid derivatives) to improve target binding. Brominated analogs show enhanced antiviral activity (IC50 reduction by 2–3-fold) .
  • Backbone Engineering : Replace the phenyl group with heterocycles (e.g., indole or pyridyl moieties) to modulate hydrophobicity and hydrogen bonding. For example, indole-containing analogs exhibit improved fluorescence properties for imaging studies .
  • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like chemokine receptors .

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Perform accelerated degradation tests at pH 2–9 (37°C, 24–72 hours). Monitor degradation via HPLC and identify byproducts (e.g., free amine from Fmoc cleavage) .
  • Buffering Agents : Add 0.1% ascorbic acid to acidic buffers (pH 4–5) to suppress oxidation of the phenyl group .
  • Data Reconciliation : Compare degradation rates across studies using standardized protocols (e.g., USP <711> dissolution testing guidelines) .

Q. What advanced techniques are used to study its interactions with intracellular targets (e.g., chemokine receptors)?

  • Methodological Answer :

  • Fluorescent Ligand Design : Incorporate dansyl or TAMRA fluorophores into the Fmoc backbone. For example, dansyl-tagged analogs enable real-time tracking of receptor internalization via confocal microscopy .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) to CXCR2 receptors. Reported KD values range from 10–100 nM .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution (3–4 Å) to identify critical binding residues .

Q. What strategies mitigate racemization during prolonged storage or synthesis?

  • Methodological Answer :

  • Low-Temperature Storage : Store lyophilized powder at -20°C in amber vials to prevent thermal racemization .
  • Acidic Coupling Conditions : Use DIC/HOAt in DMF at 0–4°C during SPPS to minimize base-induced racemization .
  • Racemization Assays : Monitor ee via circular dichroism (CD) at 220 nm (Δε > 0.5 indicates >95% enantiopurity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-(R)-3-amino-3-phenylpropionic acid
Reactant of Route 2
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Fmoc-(R)-3-amino-3-phenylpropionic acid

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